1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one
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Overview
Description
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine yields the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Medicine: The compound’s biological activities make it a potential lead compound for the development of new pharmaceuticals.
Industry: In the agricultural sector, thiadiazole derivatives are used as pesticides and herbicides. Additionally, they find applications in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes, receptors, and other proteins. For example, some thiadiazole derivatives inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is involved in inflammation and cancer . The compound’s ability to modulate these pathways contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole: Another thiadiazole isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties, this isomer has a different arrangement of nitrogen and sulfur atoms in the ring.
1,2,3-Thiadiazole: Less commonly studied but still of interest due to its unique chemical properties.
Uniqueness
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one is unique due to its specific arrangement of atoms and functional groups. This arrangement allows for distinct interactions with biological targets, leading to its diverse range of applications. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C5H7N3OS |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3OS/c6-2-5(9)1-4-3-7-10-8-4/h3H,1-2,6H2 |
InChI Key |
HIQUECVINQOYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CC(=O)CN |
Origin of Product |
United States |
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